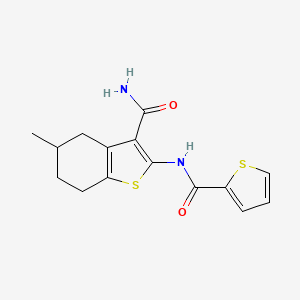

5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Propriétés

IUPAC Name |

5-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-8-4-5-10-9(7-8)12(13(16)18)15(21-10)17-14(19)11-3-2-6-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYYTWBITOXQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.

Functional Group Modifications:

Methylation: The methyl group is introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the amido and carboxamide groups can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzothiophene core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and alkylated products.

Applications De Recherche Scientifique

5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways relevant to the disease being targeted.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 5

- Target Compound : 5-methyl group.

- CID 2862078 (6-tert-butyl analog): Replaces the methyl group with a bulky tert-butyl substituent. CID 2862078 is a known positive allosteric modulator (PAM) of dopamine D1 receptors, suggesting that substituent size at position 5 critically influences neuroactivity .

Table 1: Substituent Effects at Position 5

| Compound | Substituent (Position 5) | Biological Activity |

|---|---|---|

| Target Compound | Methyl | Under investigation |

| CID 2862078 | tert-Butyl | D1 receptor PAM activity |

Substituent Variations at Position 2

- Target Compound : Thiophene-2-amido group.

- Ethyl-2-(benzylideneamino) Derivatives (): Feature benzylideneamino groups with electron-withdrawing substituents (e.g., p-Br in Compound S8). These derivatives exhibit potent anticancer activity (IC₅₀ ~10⁻⁴ M against A-549 lung cancer cells), attributed to enhanced electron-withdrawing effects stabilizing transition states in cytotoxic interactions .

- Azomethine Derivatives (): Contain imine linkages (azomethine) instead of amides. These are precursors to pyrimidine derivatives, with optimized synthesis routes involving cyclocondensation reactions.

Table 2: Substituent Effects at Position 2

Carboxamide vs. Ester Derivatives

- Target Compound : Carboxamide at position 3.

- Ethyl-3-carboxylate Derivatives (): Replace carboxamide with ester groups. The ester group is hydrolytically unstable compared to the carboxamide, affecting pharmacokinetics .

Table 3: Functional Group Effects at Position 3

| Compound | Functional Group (Position 3) | Key Property |

|---|---|---|

| Target Compound | Carboxamide | Enhanced stability, H-bonding |

| Ethyl-3-carboxylate | Ester | Higher lipophilicity |

Research Findings and Implications

- Biological Activity: The target compound’s thiophene-2-amido group may confer unique interactions in neurological or anticancer pathways, differentiating it from benzylideneamino or tert-butyl analogs.

- SAR Insights : Electron-withdrawing groups at position 2 enhance anticancer activity, while bulky substituents at position 5 improve receptor binding in neurological targets.

- Developmental Potential: Further studies should explore the compound’s solubility, stability, and in vivo efficacy relative to its analogs.

Activité Biologique

5-Methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core with multiple functional groups, which contribute to its biological properties. Key structural information includes:

| Property | Value |

|---|---|

| Molecular Weight | Approximately 345.43 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Thiophene, Amide |

The biological activity of 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways within cells. Preliminary studies suggest that the compound may exhibit anti-inflammatory , cytostatic , and antitubercular activities.

Anti-inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:

- Inhibition of COX : Compounds in this class have demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against COX enzymes .

- Cytokine Modulation : Studies indicate that these compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Cytostatic Activity

Research indicates that azomethine derivatives of related compounds exhibit cytostatic effects. In vitro studies have confirmed their ability to inhibit cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications to the thiophene and amide groups can enhance cytostatic potency.

Antitubercular Activity

The compound has also been evaluated for antitubercular activity. Preliminary findings suggest potential efficacy against Mycobacterium tuberculosis, although further studies are required to confirm these results .

Synthesis and Biological Evaluation

A study conducted on azomethine derivatives derived from 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involved the synthesis via the reaction of aromatic aldehydes with the amide precursor . The resulting compounds were analyzed for purity (>95%) using high-performance liquid chromatography (HPLC) and exhibited promising biological activities.

In Vivo Studies

In vivo models have demonstrated that related thiophene derivatives can significantly reduce inflammation in animal models of acute lung injury . These findings support the potential therapeutic applications of 5-methyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.